molecular formula C16H20FN3O2S B6445749 N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549031-65-2

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6445749
CAS RN: 2549031-65-2
M. Wt: 337.4 g/mol
InChI Key: SMOAAWXQPRNTIR-UHFFFAOYSA-N
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Description

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (N-CFMP) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a range of properties that make it an ideal choice for a variety of scientific experiments. N-CFMP is a non-toxic and non-irritating compound that has been used in numerous scientific studies in both the laboratory and the field. N-CFMP has a unique structure that allows it to interact with other molecules in a variety of ways, making it a useful tool for scientists.

Mechanism of Action

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a versatile molecule that can interact with other molecules in a variety of ways. It has a unique structure that allows it to interact with other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is also able to form complexes with other molecules, allowing it to act as a catalyst in certain chemical reactions. N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is also able to form covalent bonds with other molecules, allowing it to act as a substrate in certain chemical reactions.
Biochemical and Physiological Effects
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450. It has also been shown to interact with certain receptors, including G-protein coupled receptors, and to modulate the activity of certain ion channels. N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has a number of advantages and limitations for lab experiments. One of the main advantages of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is its non-toxic and non-irritating nature. This makes it an ideal choice for lab experiments that require the use of compounds that are safe to handle and use. Another advantage of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is its versatility, which allows it to be used in a variety of different lab experiments. The main limitation of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is its relatively high cost, which can limit its use in certain experiments.

Future Directions

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has a wide range of potential applications in the future. One potential application is in the development of new drugs and drug delivery systems. N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could be used to develop more effective and targeted drug delivery systems. Another potential application is in the development of new materials and nanomaterials. N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could be used to develop new materials with improved properties such as strength, flexibility, and durability. Additionally, N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could be used to develop new materials with enhanced optical and electrical properties. Finally, N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide could be used to develop new materials for use in medical and industrial applications.

Synthesis Methods

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is synthesized through a multi-step process involving a combination of chemical reactions. The first step involves the reaction of 4-cyano-2-fluorophenyl methyl piperidine with cyclopropanesulfonic acid in an acidic medium. The reaction is carried out in a flask under reflux conditions for several hours. The second step involves the reaction of the resulting product with a base such as sodium hydroxide. This reaction is also carried out under reflux conditions for several hours. The third step involves the reaction of the resulting product with a reducing agent such as sodium borohydride. This reaction is also carried out under reflux conditions for several hours. The final product is then isolated and purified through a series of chromatographic techniques.

Scientific Research Applications

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been used in a wide range of scientific research applications. It has been used in studies of drug delivery, cell biology, biochemistry, molecular biology, and chemical synthesis. It has also been used in studies of enzyme inhibition, protein-protein interactions, and biocatalysis. N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been used in studies of drug design, drug metabolism, and drug-target interactions. N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been used in studies of drug delivery, cell biology, biochemistry, molecular biology, and chemical synthesis.

properties

IUPAC Name

N-[1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c17-16-8-12(9-18)3-4-13(16)10-20-7-1-2-14(11-20)19-23(21,22)15-5-6-15/h3-4,8,14-15,19H,1-2,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOAAWXQPRNTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

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